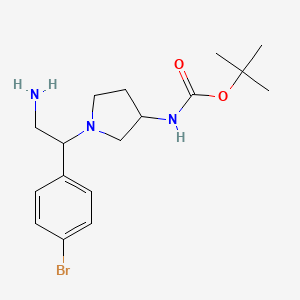

叔丁基(1-(2-氨基-1-(4-溴苯基)乙基)吡咯烷-3-基)氨基甲酸酯

描述

The compound tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate is a chemical entity that appears to be related to various research areas, including the synthesis of biologically active compounds, the development of new synthetic methods, and the study of molecular structures and reactions. The compound features a pyrrolidine ring, which is a common motif in medicinal chemistry, and is substituted with tert-butyl carbamate and bromophenyl groups, suggesting potential reactivity and applications in organic synthesis .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-tert-butyl disubstituted pyrrolidines can be achieved through a nitrile anion cyclization strategy, which forms the pyrrolidine ring with high enantiomeric excess . Similarly, tert-butyl carbamate derivatives can be synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps, as demonstrated in the synthesis of an intermediate for omisertinib . These methods highlight the versatility of tert-butyl carbamate chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic methods, such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Tert-butyl carbamate compounds can participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which can afford products like 5-amino pyrazoles as single regioisomers . The reactivity of the ynamide tert-butyl N-ethynyl-N-phenylcarbamate in such cycloadditions has been investigated, demonstrating the potential of tert-butyl carbamate derivatives to engage in regioselective transformations. Additionally, the use of di-tert-butyl ethynylimidodicarbonate as a synthetic equivalent for β-aminoethyl anion highlights the utility of tert-butyl carbamate in installing ethyleneamine groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of bulky tert-butyl groups can impart steric hindrance, affecting the compound's reactivity and stability. Pyrrolidine nitroxides with tert-butyl substituents are known for their high resistance to bioreduction, which is an important consideration in the design of stable radical species . The stability and reactivity of these compounds are crucial for their potential applications in organic synthesis and medicinal chemistry.

科学研究应用

合成和化学性质

叔丁基(1-(2-氨基-1-(4-溴苯基)乙基)吡咯烷-3-基)氨基甲酸酯,正如在各种研究中探索的那样,主要用作合成生物活性化合物的中间体。例如,Zhao 等人(2017)讨论了它在合成奥美替尼(AZD9291)中的应用,奥美替尼是一种用于癌症治疗的药物,突出了类似化合物的快速合成方法 (Zhao 等人,2017)。此外,Weber 等人(1995)描述了相关化合物的合成,展示了它作为复杂有机结构生产中的一种中间体的作用 (Weber 等人,1995)。

在药物合成中的应用

该化合物在合成各种药理活性剂方面具有重要应用。例如,Prasad(2021)强调了它在制造抗菌剂中的用途,突出了其在药物化学中的广泛适用性 (Prasad,2021)。Ghosh 等人(2017)的另一项研究表明,它可用于合成β-分泌酶抑制剂,这对于阿尔茨海默病研究至关重要 (Ghosh 等人,2017)。

化学和结构分析

对该化合物的研究延伸到其结构和热分析。Kant 等人(2015)深入研究了相关化合物的晶体学研究,提供了对其分子构象和相互作用的见解,这对于理解其在不同背景下的行为至关重要 (Kant 等人,2015)。

属性

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHSTDNSJRIFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661501 | |

| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate | |

CAS RN |

886365-21-5 | |

| Record name | Carbamic acid, [1-[2-amino-1-(4-bromophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

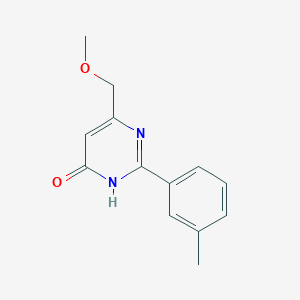

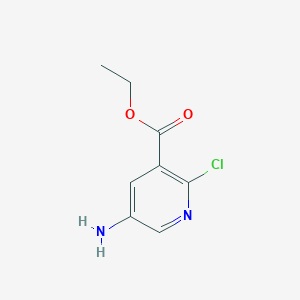

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

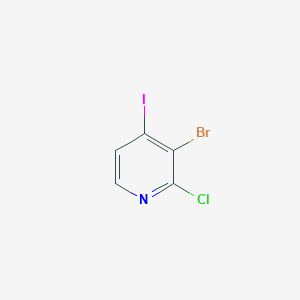

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。